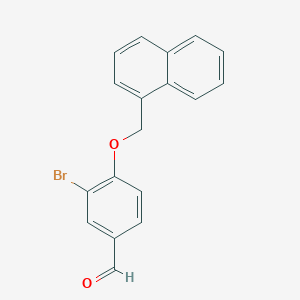

3-Bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde

Übersicht

Beschreibung

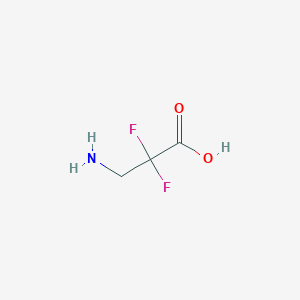

“3-Bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde” is a chemical compound that is widely studied and used in various fields of research and industry. It is formed by the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide, as a brominating reagent .

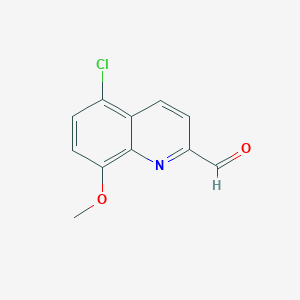

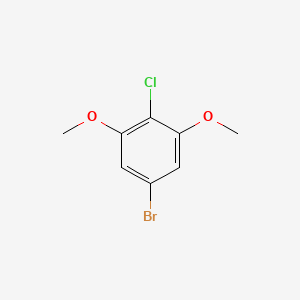

Molecular Structure Analysis

The molecular formula of “3-Bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde” is C18H13BrO2. The molecular weight is 341.2 g/mol. The structure of this compound can be represented as BrC6H3(OCH3)CHO .Wissenschaftliche Forschungsanwendungen

Modular Synthesis Approaches

- Palladium-Catalyzed Cross-Coupling Reactions: A study by Thomson et al. (2015) demonstrated the use of palladium-catalyzed cross-coupling reactions with naphthyl benzaldehydes. This approach is significant for synthesizing various polycyclic aromatic hydrocarbons and their derivatives.

Applications in Organic Synthesis

- Formation of Arynes: Schlosser and Castagnetti (2001) discussed the generation of arynes, like 1,2-dehydro-4-(trifluoromethoxy)benzene, from bromobenzene derivatives, which is relevant in the synthesis of naphthalene derivatives (Schlosser & Castagnetti, 2001).

Novel Reagents and Reactions

- Lithiophenylalkyllithiums as New Dilithium Reagents: Yus, Ramón, and Gómez (2002) presented lithiophenylalkyllithiums, highlighting their potential as new dilithium reagents in chemical reactions, particularly involving benzaldehyde derivatives (Yus, Ramón, & Gómez, 2002).

Intermediates in Pharmaceutical Synthesis

- Synthesis of Tachykinin Receptor Antagonists: Ashworth et al. (2003) described a synthesis route for 3-cyano-1-naphthalenecarboxylic acid, an intermediate in manufacturing tachykinin receptor antagonists. This process includes the use of bromocoumalate to construct the naphthalene ring system (Ashworth et al., 2003).

Catalysis and Reaction Development

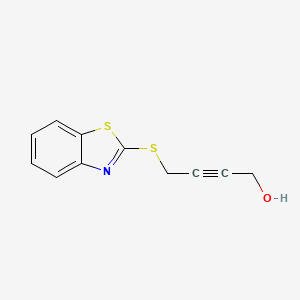

- Lewis Acid-Catalyzed Reactions: Asao and Aikawa (2006) explored Lewis acid-catalyzed reactions involving o-(alkynyl)benzaldehydes, which could contribute to synthesizing various aromatic compounds, including naphthalene derivatives (Asao & Aikawa, 2006).

- Iron-Catalyzed Benzannulation: Zhu et al. (2013) developed an iron-catalyzed method for synthesizing naphthalene derivatives from benzaldehydes and alkynes, offering a practical approach with wide substrate scope and mild conditions (Zhu, Xiao, Guo, & Jiang, 2013).

Environmental and Biological Applications

- Naphthalene Dioxygenase Studies: Lee and Gibson (1996) examined naphthalene dioxygenase, which oxidizes benzaldehyde derivatives, contributing to our understanding of environmental biodegradation processes (Lee & Gibson, 1996).

- Antihyperglycemic Activity: Imran, Yar, and Khan (2009) synthesized compounds from brominated naphthalene and benzaldehyde derivatives, examining their potential antihyperglycemic activity (Imran, Yar, & Khan, 2009).

Novel Synthetic Pathways

- Benzotriazole-Assisted Aromatic Ring Annulation: Katritzky, Zhang, and Xie (1997) introduced a method for synthesizing naphthalenes and phenanthrenes, which could be applied to benzaldehyde derivatives (Katritzky, Zhang, & Xie, 1997).

- Synthesis of Arsonium Cations: Allen et al. (1984) demonstrated the synthesis of arsonium cations using naphthalene derivatives, which has potential applications in asymmetric synthesis (Allen, Raston, Skelton, White, & Wild, 1984).

Electronic Properties and Applications

- Mixed-Valence Systems Study: Lambert et al. (2005) investigated organic mixed-valence systems involving naphthalene, providing insights into electronic interactions and potential applications in materials science (Lambert et al., 2005).

Pyrolytic Reactions and Environmental Concerns

- Pyrolysis of Bromophenol: Evans and Dellinger (2003) studied the pyrolysis of bromophenol, leading to the formation of naphthalene derivatives, which is relevant to understanding environmental impacts of brominated hydrocarbons (Evans & Dellinger, 2003).

Eigenschaften

IUPAC Name |

3-bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO2/c19-17-10-13(11-20)8-9-18(17)21-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNCHWWPXIMKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(naphthalen-1-ylmethoxy)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-4-(4-pyridinyl)-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3037083.png)